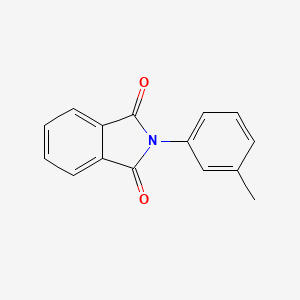

2-(3-methylphenyl)isoindole-1,3-dione

Description

Historical Context and Chemical Significance of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione, commonly known as the phthalimide (B116566) scaffold, is a well-established structural motif in organic chemistry. rsc.orgnih.govnih.gov Its historical significance is fundamentally linked to the German chemist Siegmund Gabriel, who in 1887 developed a method for the synthesis of primary amines. numberanalytics.comnumberanalytics.comchemistrylearner.comwikipedia.org This reaction, now known as the Gabriel Synthesis, utilizes the phthalimide anion as a surrogate for an amino group, allowing for the transformation of primary alkyl halides into primary amines with high purity and yield. numberanalytics.comnumberanalytics.comchemistrylearner.com

The Gabriel Synthesis was a revolutionary development because it provided a selective route to primary amines, avoiding the formation of secondary or tertiary amine byproducts that often plague other amination methods. numberanalytics.comnumberanalytics.com The reaction proceeds in two main steps: the N-alkylation of a phthalimide salt (typically potassium phthalimide) with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the desired primary amine. numberanalytics.comwikipedia.orgthermofisher.com While initial methods for the cleavage step required harsh acidic or basic conditions, the subsequent development of the Ing-Manske procedure, which uses hydrazine (B178648) hydrate, offered a milder alternative. wikipedia.orgthermofisher.com

The robustness and versatility of the Gabriel Synthesis cemented the importance of the phthalimide scaffold as a crucial building block in organic synthesis. numberanalytics.comacs.org This historical foundation paved the way for extensive exploration of phthalimide derivatives and their wide-ranging applications. rsc.org

Overview of N-Substituted Phthalimide Derivatives in Modern Organic Chemistry Research

N-substituted phthalimide derivatives, which feature a substituent attached to the nitrogen atom of the isoindole-1,3-dione core, are a cornerstone of modern chemical research. bohrium.com Their significance stems from their structural versatility and the wide spectrum of biological activities and material properties they exhibit. rsc.orgnih.govacs.org These compounds are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can be modified to interact with a diverse range of biological targets. mdpi.com

In the pharmaceutical realm, N-substituted phthalimides are investigated for a vast array of therapeutic applications. rsc.org Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and anti-HIV agents. rsc.orgresearchgate.netmdpi.com The most prominent examples are thalidomide (B1683933) and its second-generation analogs, lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma. nih.govknow-todays-news.commdpi.com Beyond oncology, derivatives are being explored as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's disease, and as cyclooxygenase (COX) inhibitors for anti-inflammatory effects. mdpi.comnih.gov

The applications of N-substituted phthalimides extend beyond medicine into agrochemicals, polymer science, and materials chemistry. rsc.orgacs.orgknow-todays-news.com They serve as intermediates in the synthesis of pesticides, herbicides, and fungicides. mdpi.com Furthermore, their unique electronic and photophysical properties make them valuable components in the creation of dyes, and some derivatives are explored as candidates for nonlinear optical (NLO) materials. know-todays-news.comacgpubs.org The continued demand for these compounds has spurred the development of innovative and more efficient synthetic methodologies, including metal-catalyzed reactions and green chemistry approaches. rsc.orgacs.orgknow-todays-news.com

Positioning of 2-(3-methylphenyl)isoindole-1,3-dione within the N-Aryl Phthalimide Class

The compound this compound belongs to the N-aryl phthalimide subclass of N-substituted phthalimides. acs.org This classification signifies that the nitrogen atom of the isoindole-1,3-dione core is directly bonded to a carbon atom of an aromatic ring—in this case, a 3-methylphenyl (or m-tolyl) group.

The synthesis of N-aryl phthalimides is traditionally achieved by the condensation of phthalic anhydride (B1165640) with a corresponding aniline (B41778) derivative, often under harsh reaction conditions. researchgate.net However, modern organic synthesis has introduced milder and more efficient protocols, including organocatalytic strategies. know-todays-news.comresearchgate.net

Structurally, this compound combines the planar, electron-withdrawing phthalimide moiety with the substituted aromatic ring of the m-tolyl group. The presence and position of the methyl group on the phenyl ring are critical. The methyl group is a weak electron-donating group, which can influence the electronic properties of the entire molecule. Its position at the meta-position (position 3) affects the molecule's symmetry and steric profile compared to its ortho- (2-methylphenyl) or para- (4-methylphenyl) isomers. These subtle structural variations can have significant consequences for the compound's crystal packing, solubility, and interactions with biological targets or other materials.

| Chemical Identity of this compound | |

| IUPAC Name | This compound |

| Synonyms | N-(m-tolyl)phthalimide |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

| Chemical Class | N-Aryl Phthalimide, Isoindole-1,3-dione derivative |

| Core Structure | Phthalimide (Isoindole-1,3-dione) |

| N-Substituent | 3-methylphenyl (m-tolyl) group |

Research Gaps and Motivations for In-depth Studies on this compound

Despite the extensive research into the broader class of N-aryl phthalimides, a detailed investigation specifically focused on the this compound isomer appears to be limited in publicly available scientific literature. While related structures such as 2-(2,3-dimethylphenyl)isoindole-1,3-dione have been synthesized and characterized, the specific properties and potential applications of the 3-methylphenyl derivative remain largely unexplored. researchgate.net This represents a significant research gap.

The motivation for in-depth studies on this particular compound is multifaceted and compelling. It is driven by the established importance of the N-aryl phthalimide scaffold and the potential for novel properties arising from its specific substitution pattern.

Key Motivations for Future Research:

Exploring Biological Activity: Given that many N-aryl phthalimides exhibit potent biological activities, a primary motivation is to screen this compound for various therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. The specific steric and electronic effects of the meta-methyl group could lead to unique interactions with biological targets, potentially resulting in improved potency or a novel mechanism of action compared to other isomers.

Materials Science Applications: The photophysical properties of N-aryl phthalimides make them candidates for use in organic electronics and as fluorescent probes. A detailed study of the absorption and emission spectra, quantum yield, and other optical properties of this compound is warranted to assess its potential in materials science.

Comparative Isomer Studies: A systematic investigation comparing the chemical, physical, and biological properties of the ortho-, meta-, and para-isomers of N-(tolyl)phthalimide would provide valuable structure-activity relationship (SAR) data. Such studies are fundamental to understanding how substituent placement on the N-aryl ring influences molecular behavior, guiding the rational design of future derivatives with optimized properties.

Development of Synthetic Methodologies: While general methods for synthesizing N-aryl phthalimides exist, optimizing a high-yield, scalable, and environmentally friendly synthesis specific to this compound would be a valuable contribution to synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKIPNKONXXQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283530 | |

| Record name | Phthalimide, N-m-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-76-3 | |

| Record name | NSC31960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-m-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methylphenyl Isoindole 1,3 Dione and Analogous N Aryl Phthalimides

Classical Approaches for N-Substitution of Phthalimides

Traditional methods for the synthesis of N-aryl phthalimides have been well-established for decades, offering reliable, though sometimes harsh, conditions for the formation of the crucial imide bond.

Condensation Reactions of Phthalic Anhydride (B1165640) with Primary Amines and Anilines

The most direct and widely used method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine or aniline (B41778). sphinxsai.comresearchgate.netyoutube.com For the specific synthesis of 2-(3-methylphenyl)isoindole-1,3-dione, this involves reacting phthalic anhydride with 3-methylaniline (m-toluidine).

The reaction typically proceeds in two stages. First, the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an intermediate phthalamic acid. Upon heating, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. rsc.org Glacial acetic acid is commonly used as both a solvent and a catalyst for this process, facilitating the dehydration step. sphinxsai.comrsc.org Other solvents like toluene (B28343) have also been employed, often with azeotropic removal of water to drive the reaction to completion. rsc.org

The reaction conditions can be summarized as follows:

| Reactants | Solvent/Catalyst | Conditions | Product Yield |

| Phthalic Anhydride, Primary Amine/Aniline | Glacial Acetic Acid | Reflux | Good to Excellent rsc.org |

| Phthalic Anhydride, Aniline | Toluene | Reflux | 21-88% rsc.org |

This classical approach is valued for its simplicity, use of readily available starting materials, and generally high yields.

Gabriel Synthesis and its Utility for Primary Amine Protection and Release

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a foundational method for the synthesis of primary amines, which ironically begins with a pre-formed phthalimide (B116566). byjus.comwikipedia.org While its primary goal is to produce amines, its core chemistry revolves around the N-alkylation of phthalimide, making it relevant to the broader context of phthalimide substitution. The method's key advantage is that it prevents the over-alkylation that often plagues the direct alkylation of ammonia. byjus.commasterorganicchemistry.com

The process involves three main steps:

Deprotonation: Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups. masterorganicchemistry.com It can be readily deprotonated by a moderately strong base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate, to form a nucleophilic potassium phthalimide salt. masterorganicchemistry.comjove.com

N-Alkylation: The resulting phthalimide anion acts as an excellent nucleophile in a Williamson ether-like synthesis, attacking a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide. byjus.comjove.com The reaction is generally inefficient with secondary alkyl halides. wikipedia.org

Amine Release: The final step is the cleavage of the N-alkylphthalimide to release the desired primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), where the addition of hydrazine (B178648) cleaves the imide to form the free amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.org Alternatively, acidic or basic hydrolysis can be used, though these methods often require harsher conditions. byjus.comlibretexts.org

The Gabriel synthesis effectively uses the phthalimide group as a protecting group for ammonia, allowing for the controlled formation of primary amines.

Mitsunobu Reaction for N-Alkylation and N-Arylation Strategies

The Mitsunobu reaction provides a powerful and versatile method for forming C-N bonds under mild conditions, and it is applicable to the N-substitution of phthalimides. organic-chemistry.orgmissouri.edu This reaction allows for the conversion of a primary or secondary alcohol into an N-substituted phthalimide with predictable inversion of stereochemistry at the alcohol's carbon center. missouri.edu

The key reagents for this transformation are:

An alcohol (R-OH)

Phthalimide (acting as the nitrogen nucleophile)

A phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃)

An azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

The reaction mechanism begins with the phosphine attacking the azodicarboxylate, which then deprotonates the phthalimide. The resulting phosphonium (B103445) species activates the alcohol's hydroxyl group, turning it into a good leaving group. The phthalimide anion then displaces the activated hydroxyl group via an SN2 reaction, forming the N-substituted phthalimide. organic-chemistry.orgmissouri.edu The primary byproducts are triphenylphosphine oxide and the reduced (hydrazide) form of the azodicarboxylate, which can sometimes complicate purification. organic-synthesis.com While highly effective for N-alkylation, its application for direct N-arylation using phenols is less common.

Advanced and Green Synthetic Strategies for N-Aryl Phthalimides

In response to the growing need for more efficient, milder, and environmentally friendly chemical processes, a range of advanced synthetic strategies for N-aryl phthalimides have been developed.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed [4+1] Cycloaddition)

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including N-substituted phthalimides. Palladium (Pd) catalysts are particularly prominent in this area. nih.gov

A novel approach involves a palladium-catalyzed [4+1] cycloaddition reaction. rsc.orgresearchgate.net In one such strategy, 2-iodo-N-phenylbenzamides react with a difluorocarbene precursor, which serves as a one-carbon (carbonyl) source. rsc.orgresearchgate.net The palladium catalyst facilitates a carbonylative annulation process, where one C-C bond, one C-N bond, and a C=O carbonyl group are formed in a single step to construct the phthalimide ring system in high yields. rsc.org This method showcases excellent substrate scope and functional group tolerance. rsc.org

Other palladium-catalyzed methods include the three-component reaction of an ortho-dihaloarene, an amine, and carbon monoxide (CO) gas to assemble the phthalimide structure. nih.gov These advanced catalytic systems often operate under milder conditions than classical methods and can offer alternative synthetic pathways from different starting materials. rsc.orgthieme-connect.com

Solventless and Environmentally Benign Synthetic Protocols

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Several protocols for N-aryl phthalimide synthesis have been developed in line with these principles.

Microwave-Assisted Solventless Synthesis: One effective green method is the direct reaction of phthalic anhydride with an aromatic amine under solvent-free conditions using microwave irradiation. tandfonline.com A mixture of the reactants is exposed to microwaves for a short duration (typically 2-10 minutes), leading to a rapid and efficient reaction with yields often exceeding 90%. tandfonline.com This technique dramatically reduces reaction times compared to conventional heating and eliminates the need for volatile organic solvents. tandfonline.com

Reactions in Green Solvents: The use of environmentally benign solvents is another key aspect of green synthesis. Phthalimides have been successfully synthesized in high-temperature, high-pressure mixtures of water and ethanol (B145695). researchgate.net Supercritical carbon dioxide (scCO₂) has also been explored as a reaction medium, offering a non-toxic and easily removable solvent alternative. researchgate.net Furthermore, protocols using mandelic acid as a naturally occurring, low-cost catalyst in aqueous ethanol have been developed, providing an efficient and practical method that often avoids the need for chromatographic purification. benthamdirect.com These methods represent a significant step towards more sustainable chemical manufacturing. researchgate.netresearchgate.net

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a highly efficient method for accelerating chemical reactions, significantly reducing reaction times and often improving yields compared to conventional heating methods. hakon-art.comtsijournals.com This technique has been successfully applied to the synthesis of N-aryl phthalimides, including analogs of this compound.

One prominent approach involves the reaction of phthalic anhydride with various aromatic amines under microwave irradiation, often in the absence of a solvent. researchgate.net This solvent-free method is not only environmentally friendly but also remarkably rapid. For instance, a series of N-aryl phthalimides have been synthesized in high yields (91–95%) by irradiating a mixture of phthalic anhydride and an arylamine in a commercial microwave oven for just 2–10 minutes. researchgate.net This represents a significant improvement over traditional methods that require lengthy reflux periods. researchgate.net

The acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. hakon-art.com The process typically involves mixing the reactants, irradiating them for a short period, and then purifying the product, often through simple recrystallization from a solvent like ethanol. researchgate.net

Further research has demonstrated the versatility of this method. For example, (E)-2-(4-(3-(Aryl) acryloyl) phenyl) isoindoline-1,3-diones have been synthesized using both conventional and microwave irradiation methods, with the microwave-assisted approach showing distinct advantages in terms of reaction time. derpharmachemica.com In a specific procedure, 2-(4-Acetylphenyl)-isoindole-1,3-dione and aromatic aldehydes were irradiated under microwave at 180 watts for 6-8 minutes, leading to the desired products. derpharmachemica.com Similarly, the synthesis of N-(3-aryl-1,8-naphthyridin-2-yl)phthalimides was achieved efficiently by reacting 2-amino-3-aryl-1,8-naphthyridines with phthalic anhydride under microwave irradiation in the presence of a catalytic amount of DMF. niscpr.res.in

The benefits of microwave assistance are clearly illustrated when comparing reaction times and yields with conventional heating, as shown in the table below.

| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) |

| N-phenyl phthalimide | 2 hr | 2 min | 95 |

| N-(4-methylphenyl) phthalimide | 2.5 hr | 3 min | 92 |

| N-(4-chlorophenyl) phthalimide | 3 hr | 4 min | 94 |

| N-(4-nitrophenyl) phthalimide | 4 hr | 5 min | 91 |

| This table is based on data for the synthesis of various N-aryl phthalimides, demonstrating the significant reduction in reaction time with microwave irradiation. researchgate.net |

Intramolecular Cyclization and Intermolecular Coupling Oxidation Reactions

The synthesis of the isoindole-1,3-dione scaffold can also be achieved through more complex pathways involving intramolecular cyclization and intermolecular coupling reactions, often followed by oxidation. These methods provide alternative routes to the target structures, sometimes allowing for the construction of more complex, functionalized derivatives.

Intramolecular Cyclization: Intramolecular cyclization strategies are employed to form the heterocyclic ring system from a linear precursor. For instance, a palladium-catalyzed intramolecular aminocarbonylation of 2-iodobenzylamine has been used to prepare 1-isoindolinone, a related core structure. researchgate.net In a different approach, phthalimides have been effectively cyclized using a Mukaiyama-type aldol (B89426) coupling to create fused lactam systems. nih.gov This process involves an intramolecular addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to one of the imide carbonyl groups. nih.gov While not directly forming this compound, these cyclization strategies highlight advanced methods for constructing the core isoindole ring system. rsc.orgmdpi.com

Intermolecular Coupling and Oxidation: This strategy involves first coupling two different molecular fragments and then inducing cyclization through an oxidation step. A notable example is the copper-catalyzed synthesis of N-substituted phthalimides from 1-indanones and aryl/alkyl amines. nih.gov This reaction proceeds through C–C bond cleavage and C–N bond formation, using molecular oxygen as a green oxidant. nih.gov The mechanism is believed to involve the formation of a 1,2,3-indantrione intermediate, which then reacts with the amine. nih.gov

Another approach involves the on-surface dimerization of aryl nitriles on a gold surface, which leads to intermolecular coupling and subsequent intramolecular cyclization to form complex nitrogen-containing heterocyclic structures. rsc.org While highly specialized, this demonstrates the potential of coupling reactions to build complex aromatic systems.

Schmidt Rearrangement for Functionalized Isoindole-1,3-diones

The Schmidt rearrangement is a powerful tool in organic synthesis for converting ketones into amides. jraic.com This reaction has been ingeniously applied to develop a one-pot procedure for the synthesis of functionalized isoindole-1,3-dione derivatives. nih.gov

This specific methodology utilizes 5-nitro-4-phenacylphthalonitriles as starting materials. nih.gov The rearrangement of the ketone group within this precursor leads to the formation of an amide fragment that is integral to the final isoindole-1,3-dione structure. nih.gov This method is particularly valuable for creating derivatives with specific functional groups, expanding the chemical diversity of accessible phthalimides. jraic.comnih.gov The use of sulfuric acid in the rearrangement process is noted as a technologically and economically attractive option compared to other acids like polyphosphoric acid. jraic.com

C–C Bond Cleavage and C–N Bond Formation Approaches

A sophisticated and modern approach to synthesizing N-substituted phthalimides involves the strategic cleavage of a carbon-carbon bond to facilitate the formation of a new carbon-nitrogen bond. This method provides an unconventional route to the phthalimide core structure.

A prime example is the cuprous oxide (Cu₂O) catalyzed oxidative C-C bond cleavage for C-N bond formation. acs.org This reaction synthesizes cyclic imides, including phthalimides, from ketones and amines. acs.org Specifically, N-substituted phthalimides can be synthesized from 1-indanones and various amines in the presence of a copper catalyst with oxygen as the oxidant. nih.gov

The proposed mechanism for this transformation involves several steps:

Initial oxidation of the α-C-H bond adjacent to the carbonyl group in the 1-indanone. acs.org

Further oxidation leads to the formation of a 1,2,3-indantrione intermediate. nih.gov

The amine then reacts with this intermediate, leading to the cleavage of a C-C bond and the formation of two new C-N bonds, ultimately yielding the N-substituted phthalimide. nih.govacs.org

This approach is advantageous as it utilizes readily available starting materials and employs environmentally benign oxygen as the terminal oxidant. nih.gov Density functional theory (DFT) calculations have supported the proposed mechanism, indicating that the presence of the amine lowers the activation energy for the critical C-C bond cleavage step. acs.org

Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound and its analogs relies on specific precursor molecules and proceeds through key intermediates. The most direct and common synthesis involves the condensation of phthalic anhydride (also known as isobenzofuran-1,3-dione) with an appropriate primary amine. derpharmachemica.commdpi.com

For the specific synthesis of this compound, the primary precursors are:

Phthalic Anhydride: This provides the core phthaloyl group.

3-Methylaniline (m-Toluidine): This serves as the source of the N-aryl substituent.

The reaction between these two precursors typically proceeds via an intermediate phthalamic acid, 2-carboxy-N-(3-methylphenyl)benzamide. This intermediate is formed by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to ring opening. Subsequent heating of this intermediate induces intramolecular cyclization via dehydration, yielding the final imide product.

More complex N-aryl phthalimides are synthesized from functionalized precursors. For instance, the synthesis of (E)-2-(4-(3-(Aryl) acryloyl) phenyl) isoindoline-1,3-diones starts with 1-(4-aminophenyl)ethanone and phthalic anhydride to first form the intermediate 2-(4-acetylphenyl)isoindoline-1,3-dione. derpharmachemica.com This intermediate then undergoes further reaction to build the final complex structure. derpharmachemica.com

In other advanced synthetic routes, isoindole precursors are prepared for use in subsequent reactions like Diels-Alder cycloadditions. nih.gov For example, 7-azabenzonorbornadiene can be synthesized and subsequently guanylated to produce an isoindole precursor. nih.gov These precursors can then be converted into transient isoindole intermediates that are trapped by dienophiles. nih.govua.es

Optimization of Reaction Conditions and Yield for N-Substituted Isoindole-1,3-diones

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-substituted isoindole-1,3-diones while minimizing reaction times and environmental impact. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: In metal-catalyzed reactions, the choice of the metal and its ligands is critical. For the copper-catalyzed synthesis of phthalimides from arene-fused cyclic amines, various copper catalysts such as Cu(OAc)₂, CuCl₂, CuCl, CuBr, and CuI were tested. nih.gov The best results were obtained using CuCl as the catalyst. nih.gov Similarly, in palladium-catalyzed carbonylative cyclization reactions to form isoindole-1,3-diones, the choice of palladium source and ligands significantly impacts the reaction's success. nih.gov

Solvent and Temperature: The choice of solvent can greatly influence reaction outcomes. For the synthesis of new isoindoline-1,3-dione derivatives from N-arylbenzenecarboximidamides and phthalic anhydride, solvents such as acetic acid, chloroform, ethyl alcohol, and benzene (B151609) were considered, with benzene at reflux found to be optimal. mdpi.com In microwave-assisted syntheses, it is often possible to conduct reactions under solvent-free conditions, which simplifies work-up and reduces waste. researchgate.netniscpr.res.in Temperature is another key variable. For instance, in the optimization of a Diels-Alder reaction to form related fused isoindole-dione derivatives, increasing the temperature from 80 °C to 120 °C in toluene dramatically increased the yield from 59% to 91%. rsc.org

Reaction Time: One of the main goals of optimization is to reduce lengthy reaction times. As discussed, microwave irradiation is a powerful tool for this. In the synthesis of dihomooxacalix nih.govarene phthalimides, microwave assistance reduced reaction times from several days to under 45 minutes, while also increasing yields and selectivity. mdpi.com

The table below summarizes the optimization of conditions for a specific reaction, highlighting the impact of solvent and temperature on product yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | 35 | 24 | 12 |

| 2 | THF | 60 | 24 | 28 |

| 3 | 1,4-Dioxane | 100 | 24 | 32 |

| 4 | Benzene | 80 | 12 | 51 |

| 5 | Toluene | 80 | 12 | 59 |

| 6 | Toluene | 100 | 12 | 76 |

| 7 | Toluene | 120 | 4 | 91 |

| This table illustrates the optimization of a Diels-Alder reaction for the synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives, showing toluene at 120°C to be the optimal condition. rsc.org |

Through systematic optimization of these parameters, chemists can develop robust and efficient protocols for the synthesis of this compound and a wide array of other N-substituted isoindole-1,3-diones. nih.gov

Spectroscopic and Crystallographic Elucidation of 2 3 Methylphenyl Isoindole 1,3 Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

In the ¹H NMR spectrum of 2-(3-methylphenyl)isoindole-1,3-dione, distinct signals would be expected for the protons of the phthalimide (B116566) group and the 3-methylphenyl substituent. The four protons of the phthalimide ring system would likely appear as a complex multiplet in the aromatic region. The protons of the 3-methylphenyl group would present as a set of multiplets, also in the aromatic region, with chemical shifts influenced by their position relative to the methyl group and the point of attachment to the isoindole nitrogen. A characteristic singlet for the methyl group protons would be anticipated in the aliphatic region of the spectrum. The coupling constants (J values) between adjacent protons would be instrumental in assigning the specific protons within both aromatic rings.

Carbon (¹³C) NMR Chemical Shift Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the dione (B5365651), the aromatic carbons of the phthalimide moiety, and the carbons of the 3-methylphenyl ring, including the methyl carbon. The carbonyl carbons would resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by their electronic environment. The methyl carbon would produce a signal in the upfield, aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, aiding in the assignment of adjacent protons within the phthalimide and 3-methylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity between the 3-methylphenyl ring and the nitrogen atom of the isoindole-1,3-dione core, by observing correlations between the protons on the methylphenyl ring and the carbonyl carbons of the dione.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the imide functional group. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups of the dione would be prominent. Additionally, bands associated with the C-N stretching of the imide ring and the C-H stretching and bending vibrations of the aromatic rings and the methyl group would be present.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with characteristic fragments arising from the cleavage of the bond between the 3-methylphenyl group and the isoindole-1,3-dione moiety, as well as fragmentation of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic phthalimide and 3-methylphenyl systems. The position and intensity of these absorption maxima (λmax) are influenced by the extent of conjugation in the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Phthalimide Analogs

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. youtube.com While this compound itself is an achiral molecule, CD spectroscopy is invaluable for characterizing its chiral analogs and derivatives. The introduction of chirality, for instance through stereogenic centers or axial chirality (atropisomerism), gives rise to distinct CD spectra that provide information about the molecule's absolute configuration and conformation. acs.org

The chiroptical properties of phthalimide derivatives are determined by the electronic transitions within the phthalimide chromophore and how they are perturbed by the chiral environment. nih.gov For example, in chiral N-substituted phthalimides, the orientation of the substituent relative to the planar isoindole core significantly influences the resulting CD spectrum. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to correlate the observed CD signals (known as Cotton effects) with specific stereochemical features. nih.gov

Research into chiral phthalocyanine (B1677752) complexes, which are structurally related to phthalimides, has shown that the orientation of substituents can dictate the CD spectrum even when the electronic structures are very similar. nih.gov This highlights the sensitivity of CD spectroscopy to subtle conformational changes, making it an essential tool for the stereochemical elucidation of complex chiral phthalimide-based systems.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination of Related Phthalimide Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

A crystallographic study of this compound (N-m-tolyl phthalimide) revealed that it crystallizes in the monoclinic space group Cc. ias.ac.in The analysis determined that the angle between the plane of the tolyl group and the plane of the phthalimide group is 53.4°. ias.ac.in This significant twist is a key conformational feature of the molecule. The crystal structure is held together by van der Waals forces. ias.ac.in

Structural data from SC-XRD studies are crucial for understanding structure-property relationships in phthalimide derivatives. rsc.orgplos.org For instance, analysis of various N-substituted phthalimides shows that the fundamental phthalimide unit is essentially planar. researchgate.net The detailed molecular and crystal structures of numerous phthalimide derivatives have been confirmed using SC-XRD, providing foundational data for theoretical calculations and molecular docking studies. bohrium.com This information is vital for designing new molecules with specific properties, as the solid-state packing and intermolecular interactions can influence their physical and biological characteristics. plos.org

The table below summarizes the crystallographic data obtained for this compound. ias.ac.in

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a | 8.54(1) Å |

| b | 19.89(2) Å |

| c | 7.59(1) Å |

| β | 114.53(1)° |

| Volume (V) | 1173(2) ų |

| Z | 4 |

| Calculated Density (Dc) | 1.344 g/cm³ |

Computational and Theoretical Investigations of 2 3 Methylphenyl Isoindole 1,3 Dione and Analogs

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. acs.org Calculations using DFT, often with Becke's three-parameter hybrid exchange function combined with the Lee-Yang–Parr gradient-corrected correlation (B3LYP) functional, are widely used to predict molecular properties. nih.gov These quantum chemical calculations are instrumental in correlating experimental data with theoretical models. acs.org

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For analogs of 2-(3-methylphenyl)isoindole-1,3-dione, geometry optimizations are typically performed using DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), without symmetry constraints. nih.govresearchgate.net

The crystal structure of this compound (also known as N-m-tolylphthalimide) reveals key structural features. The 1H-isoindole-1,3(2H)-dione group and the methylphenyl group are each essentially planar. nih.gov However, they are oriented at a significant angle to each other. In the related compound 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the dihedral angle between the isoindole group and the dimethylphenyl ring is 78.19 (3)°. nih.gov This twisted conformation is a common feature in this class of compounds and is crucial for understanding their packing in the solid state and their interaction with biological targets.

| Parameter | Value | Reference Compound |

| Dihedral Angle (Isoindole vs. Phenyl Ring) | 78.19 (3)° | 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione |

| Isoindole Group RMS Deviation from Planarity | 0.0131 Å | 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione |

| Phenyl Group RMS Deviation from Planarity | 0.0056 Å | 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione |

This table presents crystallographic data for an analog, providing insight into the likely conformation of this compound.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity and a greater capacity for intramolecular charge transfer. acs.orgresearchgate.net

In studies of isoindole-1,3-dione derivatives, the HOMO-LUMO energy gap is often calculated to understand their reactivity. acs.org For instance, a DFT study on a series of antimycobacterial isoindoline-1,3-diones found that compounds with smaller energy gaps exhibited higher reactivity and electron transfer capacity. acs.org The electronic absorption corresponds to the transition of an electron from the ground state to the first excited state, which is primarily described by the HOMO-to-LUMO excitation. researchgate.net

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Isoindoline-1,3-dione Analog 1 | -6.89 | -2.21 | 4.68 |

| Isoindoline-1,3-dione Analog 2 | -7.12 | -2.54 | 4.58 |

| Isoindoline-1,3-dione Analog 3 | -6.95 | -2.87 | 4.08 |

This table provides representative HOMO-LUMO data for various isoindoline-1,3-dione analogs, illustrating the typical range of values for this class of compounds. acs.org

From these energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). acs.orgnih.gov

For isoindoline-1,3-dione derivatives, MEP analysis consistently reveals that the most negative potential is located around the oxygen atoms of the two carbonyl groups in the isoindole ring. acs.orgresearchgate.net This indicates that these oxygen atoms are the primary sites for nucleophilic interactions, such as acting as hydrogen bond acceptors. acs.orgresearchgate.net Conversely, blue regions of positive potential are often found around hydrogen atoms, while areas of lower electron density can be observed on the substituted phenyl ring, suggesting these are sites for hydrophobic interactions. researchgate.net This information is highly consistent with results from molecular docking studies. acs.org

Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. acs.org This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E2). A higher E2 value indicates a more significant interaction and greater electron delocalization. acs.org

Organic molecules with delocalized π-electron systems are promising candidates for non-linear optical (NLO) materials, which have applications in telecommunications and optical information processing. acgpubs.org Isoindole-1,3-dione derivatives, with their extended π-systems, are considered eligible for NLO applications. acgpubs.org

DFT calculations can be used to predict the NLO properties of a molecule by computing its electric dipole moment (μ) and the first hyperpolarizability (β₀ or βtot), which is a measure of the second-order NLO response. acs.org Studies on related compounds have shown that the presence of donor and acceptor groups connected by a π-conjugated system can enhance the NLO response. For isoindoline-1,3-dione derivatives, the first hyperpolarizability values have been computed using DFT methods to assess their potential as NLO materials. acs.org

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is widely used in drug discovery to understand binding mechanisms and predict the affinity of potential drug candidates. Isoindole-1,3-dione derivatives have been the subject of numerous docking studies to explore their interactions with various biological targets. niscpr.res.inrsc.orgsmolecule.com

These simulations have shown that the isoindole-1,3-dione scaffold can effectively bind to the active sites of several enzymes. A common interaction pattern involves the carbonyl oxygen atoms of the isoindole ring acting as hydrogen bond acceptors with key amino acid residues in the protein's active site. acs.orgresearchgate.netmdpi.com For example, in docking studies with the enzyme InhA, a crucial target for antimycobacterial agents, the carbonyl oxygens form hydrogen bonds with the Tyr158 residue. acs.orgresearchgate.net Similarly, when docked into cyclooxygenase (COX) enzymes, a hydrogen bond is often formed between a carbonyl oxygen and a serine residue (e.g., Ser530 in COX-1). nih.govmdpi.com

In addition to hydrogen bonding, hydrophobic interactions play a significant role in stabilizing the ligand-protein complex. The phenyl and methylphenyl rings of this compound and its analogs can engage in π-π stacking, amide-π stacked, π-σ, and π-alkyl interactions with hydrophobic residues in the binding pocket, such as tryptophan, leucine, valine, and phenylalanine. nih.govresearchgate.netmdpi.com

| Biological Target | Key Interacting Residues | Type of Interaction | Reference Compound Class |

| InhA (Antimycobacterial) | Tyr158, Phe149, Leu218 | Hydrogen Bonding, Hydrophobic | Isoindoline-1,3-diones |

| COX-1 (Anti-inflammatory) | Ser530, Trp387, Leu352 | Hydrogen Bonding, π-π, π-σ | N-substituted Isoindoline-1,3-diones |

| COX-2 (Anti-inflammatory) | Arg120, Tyr355, Val523 | Hydrogen Bonding, π-alkyl | N-substituted Isoindoline-1,3-diones |

| RSK2 (Anticancer) | N/A | N/A | Isoindole-1,3-dione derivatives |

This table summarizes key findings from molecular docking studies of isoindole-1,3-dione analogs against various protein targets. acs.orgnih.govrsc.orgmdpi.com

Prediction of Binding Affinities and Modes with Protein Targets

Computational molecular docking is a pivotal technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. For this compound and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating interaction mechanisms at the molecular level. These studies reveal that the isoindole-1,3-dione scaffold can effectively fit into the active sites of various enzymes and receptors, forming stable complexes.

Interaction studies have shown that derivatives of isoindole-1,3-dione can bind effectively to a range of biological targets. smolecule.com For instance, these compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. smolecule.comnih.govmdpi.com Molecular docking simulations of N-substituted 1H-isoindole-1,3(2H)-dione derivatives with COX-1 and COX-2 have identified key interactions. One potent COX-2 inhibitor, for example, was shown to form hydrogen bonds with Arg120 and Tyr355 via a carbonyl group in its linker, stabilizing its position within the enzyme's binding site. nih.gov The presence of an aromatic moiety is considered important for affinity to COX-2. nih.govmdpi.com

The versatility of the isoindole-1,3-dione scaffold is further demonstrated by its predicted binding to other significant protein targets. Analogs have been docked against enzymes crucial for microbial survival, such as the InhA enzyme in Mycobacterium tuberculosis and bacterial DNA gyrase. acs.orgrsc.org In docking studies with the InhA enzyme, synthesized compounds demonstrated a crucial hydrogen-bond interaction with the Tyr 158 residue. acs.org Similarly, certain tetrahydrochromeno[3,4-e]isoindole-1,3(2H)-dione derivatives exhibited strong binding affinities against DNA gyrase from E. coli and S. aureus, with binding values as low as -9.1 kcal/mol. rsc.org

Furthermore, in the context of neurodegenerative diseases, isoindoline-1,3-dione derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com Docking studies have been crucial in understanding the structure-activity relationships, indicating that interactions with aromatic amino acids in the enzyme's active site, such as π-π stacking and cation-π interactions, are vital for high inhibitory activity. nih.gov Other research has explored these derivatives as potential inhibitors for targets like the RSK2 kinase, implicated in cancer, and proteases from the SARS-CoV-2 virus. medjpps.comrsc.org

| Compound/Analog Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff base derivatives | SARS-CoV-2 Protease (6LU7) | -8.0 to -8.1 | Not specified |

| 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff base derivatives | SARS-CoV-2 Main Protease (6M03) | -8.4 to -8.7 | Not specified |

| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivative (19p) | E. coli DNA Gyrase (3G7E) | -8.7 | Not specified |

| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivative (19p) | S. aureus DNA Gyrase (3G7B) | -9.1 | Not specified |

| N-acetylpiperazine aryl derivative of isoindoline-1,3-dione (Compound H) | Cyclooxygenase-2 (COX-2) | Not specified | Arg120, Tyr355 |

| Substituted isoindoline-1,3-dione derivative (Compound 27) | InhA enzyme (M. tuberculosis) | Not specified | Tyr158 |

Analysis of Ligand-Protein Stability through Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. mdpi.comresearchgate.net These simulations are crucial for validating docking results and understanding the behavior of the ligand within the binding pocket. For isoindole-1,3-dione derivatives, MD simulations have been employed to confirm the stability of their complexes with various protein targets. acs.orgmdpi.com

A key metric for assessing stability in MD simulations is the Root Mean Square Deviation (RMSD). researchgate.netresearchgate.net The RMSD of the protein backbone and the ligand is calculated over the simulation trajectory relative to the initial structure. A stable RMSD value, typically fluctuating around a low value (e.g., 2 Å), indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com For example, an MD simulation study of a potent isoindoline-1,3-dione derivative (compound 27) complexed with the InhA enzyme showed that the ligand remained stable in the binding pocket for the entire 100 ns simulation. acs.org Similarly, simulations of other drug-like compounds have shown that stable protein-ligand complexes maintain protein RMSD values around 2 Å, reflecting minimal deviation and a strong binding interaction. mdpi.com

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. researchgate.net Lower RMSF values in the binding site residues suggest that the ligand binding has stabilized that region of the protein. mdpi.com Analysis of the potential energy of the system over time also provides insights into the stability of the ligand-protein complex. researchgate.net

These simulation studies have been applied to various complexes involving isoindole-1,3-dione analogs. For instance, MD simulations were used to study the interactions of novel derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), confirming the stability of the docked poses. mdpi.com The stability of the compound 27–InhA complex was further validated by post-dynamic analyses such as MMGBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, which estimate the free energy of binding. acs.org

| Compound-Protein Complex | Simulation Duration | Key Stability Finding |

|---|---|---|

| Compound 27 - InhA enzyme | 100 ns | Ligand remained stable in the InhA pocket throughout the simulation. acs.org |

| Generic Drug-like Compound 1 - VP39 Protein | Not specified | Maintained stable conformation with protein RMSD values around 2 Å. mdpi.com |

| Generic Drug-like Compound 2 - VP39 Protein | Not specified | Maintained stable conformation with protein RMSD values around 2 Å. mdpi.com |

| TP1 - EHMT2 SET domain | 200 ns | Complex tended to remain stable over the simulation time. mdpi.com |

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient Analysis, Hirshfeld Surfaces)

The stability of a molecule within a crystal lattice is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in crystal structures. researchgate.netnih.gov This method maps various properties onto the molecular surface, providing insights into the nature and contribution of different contacts, such as hydrogen bonds and van der Waals forces. nih.gov

For analogs of this compound, Hirshfeld analysis has been used to understand their crystal packing. Studies on related structures, such as 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, have identified the presence of weak C—H⋯O and C—H⋯π interactions that link molecules together. nih.gov In the crystal structure of 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming infinite chains. researchgate.net

These analyses use a color-coded surface called the d_norm surface to identify regions active in intermolecular interactions. nih.gov Red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii, typically representing strong hydrogen bonds, while blue regions represent weaker or longer contacts. nih.govnih.gov Hirshfeld charge analysis can also provide insight into the spatial distribution of electron density, helping to understand the nature of intermolecular interactions within the crystal packing. semanticscholar.org

| Compound | Interaction Type | Contribution (%) |

|---|---|---|

| 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione researchgate.net | H···H | 37.5 |

| O···H | 19.5 | |

| C···H | 17.8 | |

| 2-(2-oxoindolin-3-ylidene)propanedinitrile derivative nih.gov | H···N/N···H | 17.4 |

In Silico Prediction of Biological Activity Spectra (PASS) for Potential Bioactivities

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of potential biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. clinmedkaz.org This allows for the rapid screening of novel molecules to identify promising avenues for further experimental investigation. The predictions are given as a probability for a compound to be active (Pa) or inactive (Pi).

While a specific PASS analysis for this compound is not detailed in the available literature, the broad spectrum of biological activities reported for the parent isoindole-1,3-dione (phthalimide) scaffold suggests a rich potential profile. niscpr.res.inmdpi.com A PASS analysis of this compound would likely predict a range of activities based on the known therapeutic applications of its analogs.

Based on extensive research into various derivatives, the isoindole-1,3-dione core is associated with numerous biological effects. These include:

Anti-inflammatory activity : Many derivatives have been shown to inhibit inflammatory mediators like cyclooxygenase enzymes. smolecule.comnih.gov

Antimicrobial and Antitubercular activity : The scaffold is present in compounds active against various bacteria and fungi, including Mycobacterium tuberculosis. acs.orgniscpr.res.inmdpi.com

Anticancer activity : Certain analogs exhibit cytotoxic effects on cancer cell lines and can inhibit enzymes like protein phosphatases involved in cancer progression. smolecule.com

Central Nervous System (CNS) activity : Derivatives have been investigated for anticonvulsant properties and as inhibitors of cholinesterases for potential use in treating neurodegenerative diseases. nih.govniscpr.res.in

Antiviral activity : The isoindole-1,3-dione structure has been explored for its potential to inhibit viral replication. niscpr.res.inmdpi.com

A PASS analysis for this compound would quantify the probability of these and other activities, helping to prioritize which biological pathways to explore experimentally. For example, PASS predictions for other heterocyclic compounds have identified potential effects on various enzymes, receptors, transport systems, and ion channels, highlighting their promise for treating cancer and CNS diseases. clinmedkaz.org

In Silico Pharmacokinetic and ADMET Property Prediction (Excluding Toxicity Interpretation)

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in early-stage drug discovery. These computational models assess the drug-likeness of a compound and predict its likely behavior in the body, helping to identify candidates with favorable profiles before committing to costly synthesis and testing.

For this compound and its analogs, various in silico ADME predictions have been performed. A primary screen often involves evaluating compliance with Lipiński's rule of five, which predicts the potential for oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Many newly synthesized 1H-isoindole-1,3(2H)-dione derivatives have been shown to align with these rules. mdpi.com

A significant aspect of ADME prediction is the potential for drug-drug interactions, which often involves the cytochrome P450 (CYP) family of enzymes responsible for metabolizing many drugs. In silico models can predict whether a compound is likely to inhibit or be a substrate for specific CYP isoforms. For one isoindole analog, predictions indicated potential pharmacokinetic interactions with several key enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. researchgate.net Such information is vital for anticipating how a potential drug might interact with other medications.

| Compound Class | Predicted Property | Finding |

|---|---|---|

| 1H-isoindole-1,3(2H)-dione derivatives | Drug-likeness | Compliant with Lipiński's rule. mdpi.com |

| 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff base derivatives | Overall Pharmacokinetics | Calculated to have satisfactory pharmacokinetic properties. medjpps.com |

| (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Metabolism | Predicted potential interactions with CYP1A2, CYP2C19, CYP2C9, and CYP3A4. researchgate.net |

| 1H-isoindole-1,3(2H)-dione derivatives (F1-F4) | Overall Pharmacokinetics | All compounds demonstrated favorable pharmacokinetic results in an in vivo study. nih.gov |

| Isoindoline-1,3-dione derivatives | Distribution | Predicted to have the ability to penetrate the blood-brain barrier (BBB). nih.gov |

Biological Activity Studies: Mechanistic and Target Oriented Research of N Aryl Phthalimides

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

In vitro studies are fundamental to understanding the biochemical interactions of a compound at a molecular level. For N-aryl phthalimides, this research often involves assessing their ability to inhibit specific enzymes or modulate receptor activity, providing insights into their potential therapeutic mechanisms.

Cyclooxygenase (COX) Isoenzyme Inhibition

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key players in the inflammatory pathway. While specific inhibitory data for 2-(3-methylphenyl)isoindole-1,3-dione against COX-1 and COX-2 are not detailed in the currently available literature, broader studies on N-aryl iminochromenes and other cyclic imides have demonstrated significant COX inhibitory activity. nih.govnih.gov For instance, certain N-substituted 3,4-pyrroledicarboximides have been shown to inhibit both COX-1 and COX-2, with some derivatives exhibiting stronger activity than the reference drug meloxicam (B1676189) against COX-2. mdpi.com Research on substituted N-phenylphthalimides has also highlighted their potential to inhibit COX enzymes. researchgate.net These findings suggest that the N-aryl phthalimide (B116566) scaffold is a promising framework for the development of COX inhibitors, although direct experimental evidence for the 3-methylphenyl derivative is pending.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Select Cyclic Imide Derivatives No specific data was available for this compound in the reviewed sources. The data below is for other reported cyclic imide compounds to provide context for the activity of this chemical class.

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Phthalimide derivative 23 | 10.9 | 22.3 | 0.49 |

| Succinimide derivative 21 | >50 | 36.3 | - |

| Naphthalimide derivative 29 | 24.8 | 31.5 | 0.79 |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The isoindole-1,3-dione scaffold has been extensively explored for this purpose. researchgate.net Numerous studies have reported on isoindoline-1,3-dione derivatives as potent inhibitors of both AChE and BChE. nih.govnih.gov For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM. researchgate.net Another study on derivatives with an N-benzylpiperidinylamine moiety identified compounds with high activity against AChE (best IC50 of 87 nM) and moderate activity against BChE (best IC50 of 7.76 μM). nih.gov While these results are promising for the general chemical class, specific IC50 values for this compound have not been reported in the reviewed literature.

Table 2: Cholinesterase Inhibitory Activity of Select Isoindoline-1,3-dione Derivatives This table presents data for various isoindoline-1,3-dione derivatives to illustrate the potential of the scaffold, as specific data for this compound was not found.

| Compound Series | Target Enzyme | Reported IC50 Range |

|---|---|---|

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 to 19.5 µM |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM |

| N-benzylpiperidinylamine derivatives | AChE | as low as 87 nM |

| N-benzylpiperidinylamine derivatives | BChE | as low as 7.76 µM |

DNA Methyltransferase 1 (DNMT1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Interaction Studies

Research into the anticancer potential of phthalimides has included investigations into their effects on enzymes like DNA methyltransferase 1 (DNMT1) and receptor tyrosine kinases such as VEGFR2.

DNMT1: Non-nucleoside inhibitors of DNMT1 are sought after for epigenetic cancer therapy. nih.gov The phthalimide group has been identified as a key structural feature for interaction with the DNMT1 active site. lookchem.com For instance, the non-nucleoside inhibitor RG108 (N-phthaloyl-L-tryptophan) is known to selectively inhibit DNMT1. nih.gov This indicates the potential of the phthalimide core, present in this compound, to serve as a scaffold for DNMT1 inhibitors.

VEGFR2: The inhibition of VEGFR2 is a critical mechanism for disrupting tumor angiogenesis. nih.gov The phthalimide scaffold has been used as a basis for developing VEGFR2 inhibitors. nih.gov Virtual screening and molecular docking studies have identified phthalimide derivatives with high binding affinity to VEGFR2-TK. nih.gov Furthermore, pyrimidine–phthalimide hybrids have been synthesized and shown to inhibit VEGFR2 in vitro, with one compound exhibiting an IC50 value of 0.130 µM. bohrium.comresearchgate.net These studies underscore the relevance of the phthalimide moiety in targeting VEGFR2, although direct experimental data for this compound is not available.

TGF-β Signaling Pathway Inhibition, Targeting TGF-β Type I Receptor Kinase (ALK5)

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in advanced stages. ub.edu Inhibition of the TGF-β type I receptor kinase (ALK5) is a therapeutic strategy to block this pathway. nih.gov While specific studies on this compound are absent, research on other chemical classes has identified potent ALK5 inhibitors. nih.gov The development of small molecules that target TGF-β receptors is an active area of research, with various heterocyclic compounds being investigated. researchgate.netnih.gov The potential for N-aryl phthalimides to inhibit ALK5 remains an area for future investigation.

Antimicrobial Activity Investigations (In Vitro)

The isoindole-1,3-dione core is a common feature in compounds synthesized for antimicrobial screening. derpharmachemica.com These derivatives have been tested against a variety of pathogenic microbes, including both Gram-positive and Gram-negative bacteria. researchgate.netgsconlinepress.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated the antibacterial potential of isoindoline-1,3-dione derivatives. semanticscholar.orgresearchgate.net Synthesized series of these compounds have been evaluated against clinically isolated strains such as E. Coli, P. Fluorescence, M. Luteus, and B. Subtilis. semanticscholar.org In some cases, derivatives have shown antibacterial activity comparable to or exceeding that of standard antibiotics like ampicillin (B1664943) and cefotaxime (B1668864) against certain strains. researchgate.net The activity often varies depending on the specific substitutions on the phthalimide structure. While the broad antibacterial potential of the isoindoline-1,3-dione class is well-documented, specific data regarding the activity of this compound against particular Gram-positive and Gram-negative strains was not found in the reviewed literature.

Table 3: Antibacterial Activity of Representative Isoindoline-1,3-dione Derivatives This table shows examples of bacterial strains inhibited by various isoindoline-1,3-dione derivatives, highlighting the general antibacterial potential of this class of compounds.

| Bacterial Strain | Type | Inhibited by Isoindoline-1,3-dione Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Yes |

| Listeria monocytogenes | Gram-positive | Yes |

| Bacillus subtilis | Gram-positive | Yes |

| Salmonella thyphimurium | Gram-negative | Yes |

| Pseudomonas aeruginosa | Gram-negative | Yes |

Antifungal Activity Against Fungal Strains

N-substituted phthalimides have demonstrated notable efficacy against a range of pathogenic fungal species. While studies specifically detailing the activity of this compound are part of the broader investigation into N-aryl phthalimides, the class as a whole exhibits significant antifungal potential. For instance, a closely related phthalimide aryl ester, where the aryl group is substituted with a methyl group, has shown potent activity against the yeast fungi Candida tropicalis and Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values of 128 µg·mL⁻¹.

The antifungal spectrum of phthalimide derivatives is not limited to Candida species. Various N-substituted phthalimides have been tested against other fungi, including Aspergillus niger, Aspergillus flavous, Alternaria alternata, and Fusarium oxysporum. The efficacy of these compounds often depends on the nature of the substitution on the nitrogen atom, with certain derivatives showing more pronounced antifungal action than others. This highlights the tunability of the phthalimide scaffold for developing targeted antifungal agents.

| Fungal Strain | Reported MIC (µg·mL⁻¹) |

|---|---|

| Candida albicans | 128 |

| Candida tropicalis | 128 |

Mechanistic Insights into Antimicrobial Action

Investigations into the mechanism of action of N-aryl phthalimides suggest a multi-faceted approach to their antifungal effects. A key insight comes from studies on C. albicans, where the antifungal activity of a representative phthalimide aryl ester was significantly diminished in the presence of exogenous ergosterol (B1671047). When tested with ergosterol, the MIC value for this compound increased from 128 µg·mL⁻¹ to 1024 µg·mL⁻¹. This eight-fold increase strongly suggests that the compound interferes with the fungal cell membrane, where ergosterol is a critical component for maintaining integrity and fluidity.

Further molecular docking studies have provided a more detailed hypothesis regarding the molecular target. These computational analyses indicate that N-aryl phthalimides may interact with the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a crucial component of the ergosterol biosynthesis pathway. The docking models revealed a unique π–sulfur interaction between the phthalimide derivative and CYP51, suggesting that the compound may inhibit this enzyme, thereby disrupting ergosterol production and leading to fungal cell death. This proposed mechanism aligns with the action of widely used azole antifungal drugs.

Antiproliferative Activity in Cultured Cancer Cell Lines (In Vitro, Focusing on Cellular Mechanisms)

The isoindole-1,3-dione core is a recognized pharmacophore in the development of anticancer agents. Derivatives of this scaffold have been evaluated for their cytotoxic effects against a wide array of human cancer cell lines, demonstrating significant antiproliferative properties. Research indicates that N-m-tolylphthalimide derivatives, including this compound, are being explored for their potential as antitumor agents. semanticscholar.org

Modulation of Apoptosis in Specific Cancer Cell Lines

A primary mechanism through which isoindole-1,3-dione derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. While direct studies on this compound's apoptotic activity are emerging, evidence from related compounds provides strong indications of this capability. For example, studies on other N-substituted isoindoline-1,3-dione derivatives have shown they can induce both apoptosis and necrosis in cancer cells, such as the Raji cell line (a type of lymphoma). researchgate.net The process often involves the activation of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2) and the subsequent activation of caspases. semanticscholar.orgmdpi.com In some cancer models, such as triple-negative breast cancer, related indole (B1671886) compounds have been shown to trigger apoptosis through the activation of caspase 9 and the Bax/Bcl-2 pathway. semanticscholar.org These findings suggest that the this compound scaffold likely shares this ability to modulate apoptotic pathways in cancer cells.

Evaluation Against Various Cancer Cell Types (e.g., Colon, Breast, Liver, Cervical, Melanoma)

The antiproliferative activity of the broader class of phthalimide and isoindole-1,3-dione derivatives has been confirmed across multiple cancer types. The versatility of this scaffold allows for modifications that can tune its selectivity and potency against different tumor cell lines. Although comprehensive data for this compound against all the listed cell lines is not fully compiled, studies on analogous compounds demonstrate the scaffold's potential.

| Cancer Type | Cell Line Example | Observed Activity of Analogue | Reference Compound Example |

|---|---|---|---|

| Colon | HCT116 | Cytotoxicity demonstrated | Various Plant Extracts (General Screening) researchgate.net |

| Breast | 4T1, MCF-7 | Antiproliferative effects observed | Phthalimide derivatives (C16, E11, E16) redalyc.org |

| Liver | HepG2 | Antiproliferative effects observed | Phthalimide derivative (H16) redalyc.org |

| Cervical | HeLa | Cell-selective activity demonstrated | Isoindole derivatives (Compounds 9 and 11) nih.gov |

| Melanoma | B-16/F-10 | Antiproliferative potential shown | N-phthaloyl amino acid derivative (Compound 4) scielo.br |

Note: The activities listed are for various derivatives within the isoindole-1,3-dione class, indicating the general potential of the scaffold.

Investigations into Molecular Targets (e.g., Tubulin Polymerization Inhibition)

A significant breakthrough in understanding the antiproliferative mechanism of N-aryl phthalimides is the identification of tubulin as a potential molecular target. Microtubules, polymers of α,β-tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. Research on a structurally related compound, 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione, revealed potent tubulin-polymerization-inhibiting activity. This finding strongly suggests that other N-aryl phthalimides, including this compound, may share this mechanism. By inhibiting the polymerization of tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mode of action is similar to that of established anticancer drugs like colchicine (B1669291) and the vinca (B1221190) alkaloids.

Antimalarial Activity Evaluation and Target Identification (In Silico and In Vitro)

The phthalimide scaffold has emerged as a promising framework for the development of novel antimalarial agents, driven by the urgent need for new therapies to combat drug-resistant strains of Plasmodium falciparum. nih.gov Functionalized N-phenyl phthalimide analogues have demonstrated inhibitory activity in the low micromolar range against both drug-sensitive and drug-resistant strains of the parasite. nih.gov